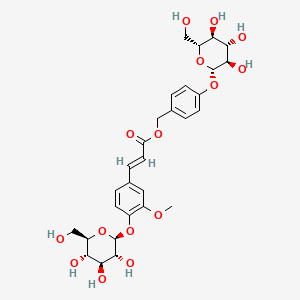

Bletilloside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H36O15 |

|---|---|

Molecular Weight |

624.6 g/mol |

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

InChI |

InChI=1S/C29H36O15/c1-39-18-10-14(4-8-17(18)42-29-27(38)25(36)23(34)20(12-31)44-29)5-9-21(32)40-13-15-2-6-16(7-3-15)41-28-26(37)24(35)22(33)19(11-30)43-28/h2-10,19-20,22-31,33-38H,11-13H2,1H3/b9-5+/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29-/m1/s1 |

InChI Key |

OHEHXCOAADLDFL-JMTVWKGYSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Bletilloside A from Bletilla striata Tubers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of Bletilloside A and related glucosyloxybenzyl derivatives from the tubers of Bletilla striata. It includes detailed experimental protocols, quantitative data, and insights into the potential biological activities and associated signaling pathways of these compounds.

Introduction

Bletilla striata, a terrestrial orchid, is a traditional Chinese medicine with a history of use in treating a variety of ailments. Its tubers are rich in a diverse array of bioactive compounds, including polysaccharides, bibenzyls, phenanthrenes, and glucosyloxybenzyl derivatives. Among these, this compound and its structural analogues have garnered interest for their potential therapeutic applications, including neuroprotective and antimicrobial activities. This document outlines a detailed methodology for the isolation and purification of these valuable compounds.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of glucosyloxybenzyl 2-isobutylmalates from Bletilla striata tubers. These methods can be adapted for the specific isolation of this compound.

Extraction

The initial extraction process is crucial for obtaining a high yield of the target compounds.

Protocol:

-

Preparation of Plant Material: Air-dried tubers of Bletilla striata are pulverized into a coarse powder.

-

Solvent Extraction: The powdered tubers (10 kg) are extracted with 8 times the volume of 50% ethanol in a water bath at 80°C. This process is repeated three times, with each extraction lasting 2 hours.[1]

-

Filtration and Concentration: The extracts are combined, filtered, and then concentrated under reduced pressure to yield a crude extract.

Purification

A multi-step chromatographic approach is employed to isolate and purify the glucosyloxybenzyl derivatives from the crude extract.

Protocol:

-

Macroporous Resin Chromatography: The concentrated crude extract is subjected to chromatography on a PRP 512B macroporous resin column.[1]

-

Elution Gradient: The column is eluted sequentially with deionized water, 20% ethanol, 40% ethanol, and 95% ethanol.[1]

-

Fraction Collection: The 40% ethanol eluate, which contains the target glucosyloxybenzyl 2-isobutylmalates, is collected.[1]

-

Further Chromatographic Separation: The collected fraction is further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

Quantitative Data

The following table summarizes the quantitative analysis of a standardized Bletilla striata Control Extract (BSCE), which is rich in glucosyloxybenzyl 2-isobutylmalates. This data provides an indication of the expected yield of these compounds.

| Compound | Content in BSCE (mg/g) |

| Militarine | > 80% (of four major components) |

| Gymnoside I | > 80% (of four major components) |

| Dactylorhin A | > 80% (of four major components) |

| Gymnoside III | > 80% (of four major components) |

| Total of four components | > 80% of the extract |

Data adapted from a study on a standardized Bletilla striata Control Extract (BSCE) where the total content of these four glucosyloxybenzyl 2-isobutylmalates exceeded 80% across 11 batches.[1]

Visualization of Processes and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of glucosyloxybenzyl derivatives from Bletilla striata tubers.

References

Bletilloside A: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bletilloside A, a natural compound isolated from the tubers of Bletilla striata, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, and a summary of the reported biological activities of its plant source, with a focus on its potential anti-inflammatory and gastroprotective effects. While specific quantitative data and detailed mechanistic pathways for this compound are still emerging, this document consolidates available information to support further research and development.

Chemical Identity

This compound is a glycoside with the following chemical properties:

| Property | Value | Reference |

| CAS Number | 2292159-89-6 | [1][2] |

| Molecular Formula | C29H36O15 | [1][2] |

| Molecular Weight | 624.59 g/mol | [1][2] |

Biological Activities and Potential Mechanisms

Extracts from Bletilla striata, containing compounds such as this compound, have demonstrated a range of biological activities, primarily centered around anti-inflammatory and gastroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds from Bletilla striata is indicated by their ability to modulate key inflammatory mediators. While specific data for this compound is limited, studies on related compounds and extracts from the same plant suggest a mechanism involving the inhibition of nitric oxide (NO) production. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Gastroprotective Effects

Traditional use and modern research have highlighted the potential of Bletilla striata extracts in treating peptic ulcers. The proposed mechanisms for this gastroprotective activity include anti-inflammatory actions, antioxidant effects, and the promotion of gastric mucosal repair[3]. It is suggested that constituents of Bletilla striata may exert these effects by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in regulating the inflammatory response[3].

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the reported activities of Bletilla striata extracts, the following standard assays would be relevant for quantifying its bioactivity.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS to induce an inflammatory response and incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration at which 50% of NO production is inhibited, can then be determined.

In Vivo Gastroprotective Assay: Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the anti-ulcer and gastroprotective effects of test compounds.

Methodology:

-

Animal Model: Male Wistar rats are used for the study.

-

Dosing: Animals are fasted and then orally administered with this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-ulcer drug like omeprazole.

-

Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of absolute ethanol.

-

Evaluation: After a specified time, animals are euthanized, and the stomachs are removed. The ulcer index is calculated by measuring the area of gastric lesions.

-

Biochemical Analysis: Gastric tissue can be collected for further analysis of inflammatory markers (e.g., TNF-α, IL-6) and mucosal protective factors (e.g., prostaglandins, mucus content).

Signaling Pathways and Logical Relationships

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the activities of related natural products, the NF-κB and MAPK signaling cascades are likely targets for its anti-inflammatory effects.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

The following diagram illustrates a plausible mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways.

Caption: Hypothetical signaling cascade of this compound's anti-inflammatory action.

Experimental Workflow for Investigating Anti-inflammatory Mechanism

The logical workflow to confirm the proposed mechanism of action for this compound would involve a series of in vitro experiments.

Caption: Workflow for elucidating the anti-inflammatory mechanism of this compound.

Future Directions

The preliminary evidence surrounding Bletilla striata suggests that this compound is a promising candidate for further investigation as an anti-inflammatory and gastroprotective agent. Future research should focus on:

-

Quantitative Bioactivity: Determining the specific IC50 values of this compound in various in vitro and in vivo models of inflammation and ulceration.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, RT-qPCR, and reporter gene assays.

-

Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting comprehensive toxicological studies to assess the safety of this compound for potential therapeutic use.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a consolidated view of the current understanding of this compound and a roadmap for future research endeavors.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical efficacy and mechanism of Bletilla striata and Chinese herbal compounds in treatment of peptic ulcer - PMC [pmc.ncbi.nlm.nih.gov]

Bioactive Components of Bletilla striata Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilla striata, commonly known as the Chinese ground orchid, is a terrestrial orchid with a long history of use in traditional medicine, particularly in East Asia. Its tuberous rhizome, known as Baiji, is esteemed for its hemostatic, anti-inflammatory, and wound-healing properties. Modern phytochemical investigations have revealed a wealth of bioactive compounds within Bletilla striata extract, validating its traditional applications and unveiling new therapeutic potentials. This technical guide provides an in-depth overview of the core bioactive components of Bletilla striata extract, their mechanisms of action, and the experimental methodologies used to elucidate their effects. The information is tailored for researchers, scientists, and professionals in drug development seeking to explore the pharmacological applications of this potent botanical extract.

Core Bioactive Components and Their Pharmacological Activities

The primary therapeutic effects of Bletilla striata extract are attributed to several classes of bioactive compounds, most notably polysaccharides, stilbenes (including bibenzyls and phenanthrenes), and other phenolic compounds. These constituents exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, wound healing, anticancer, and antimicrobial effects.

Data Presentation: Quantitative Bioactivity of Bletilla striata Components

The following tables summarize the quantitative data on the bioactive effects of various components isolated from Bletilla striata.

Table 1: Anti-inflammatory and Antioxidant Activities

| Compound/Extract | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference(s) |

| Bletilla striata Polysaccharide (BSP) | α-amylase inhibition | - | 0.85 mg/mL | [1] |

| Bletilla striata Polysaccharide (BSP) | α-glucosidase inhibition | - | 4.62 mg/mL | [1] |

| Phenanthrenes | NO Production Inhibition | BV-2 microglial cells | 1.0 - 5.0 µM | [2] |

| Bletistrin D and E (Bibenzyls) | TNF-α Inhibition | L929 cells | 21.7 - 25.7 µM | [3][4] |

| 95% Ethanol Extract of Fibrous Roots | DPPH Radical Scavenging | - | 5.94 mg/L | [5] |

| 95% Ethanol Extract of Fibrous Roots | ABTS Radical Scavenging | - | 11.69 mg/L | [5] |

| Dihydrophenanthrenes and Phenanthrenes | ROS Generation Inhibition | HaCaT cells | 2.15 - 9.48 µM | [6] |

Table 2: Anticancer and Cytotoxic Activities

| Compound/Extract | Cell Line | Assay | IC50 | Reference(s) |

| Stilbene Derivatives | SH-SY5Y (neuroblastoma) | Cytotoxicity | 2.2 - 2.8 µM | [7] |

| Stilbene Derivatives | MCF-7 (breast cancer) | Cytotoxicity | 2.2 - 2.4 µM | [7] |

| Bleochranol A (Phenanthrene) | HL-60 (leukemia) | Cytotoxicity | 0.24 µM | [7] |

| Bleochranol A (Phenanthrene) | A-549 (lung cancer) | Cytotoxicity | 3.51 µM | [7] |

| Bleochranol A (Phenanthrene) | MCF-7 (breast cancer) | Cytotoxicity | 3.30 µM | [7] |

| Phenanthrenes and Dihydrophenanthrenes | Melanoma | Cytotoxicity | 12 - 34 µM | [6] |

Table 3: Antimicrobial Activity

| Compound/Extract | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference(s) |

| Bletistrins F, G, and J, bulbocol, shanciguol and shancigusin B (Bibenzyls) | Staphylococcus aureus ATCC 6538 | 3 - 28 µg/mL | [8] |

| Bletistrin F | Staphylococcus aureus ATCC 6538 | 3 - 28 µg/mL | [9] |

| Bletistrin D and E (Bibenzyls) | Gram-positive bacteria | 52 - 105 µg/mL | [3][4] |

| Stilbenes from B. striata (BSS) | Cutibacterium acnes | 15.62 µg/mL | [9] |

Table 4: Wound Healing Activity

| Compound/Extract | Model | Effective Concentration/Observations | Reference(s) |

| Bletilla striata Polysaccharide (BSP) Hydrogel | L929 fibroblast migration | 5 and 10 µg/mL promoted cell migration | [10] |

| Bletilla striata Polysaccharide (BSP) Hydrogel | Mouse full-thickness excision wound | 40 mg/mL hydrogel accelerated wound healing | [11][12] |

| Polysaccharide from fresh tuber (BSPS) | C2C12 cell viability and migration | 3.125 - 25 µg/mL promoted viability and migration | [13] |

| Phenolic Extract Ointment | Mouse scald model | Demonstrated superior tissue repair compared to control | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Bletilla striata bioactive components.

Extraction and Isolation of Bioactive Components

a) Extraction of Bletilla striata Polysaccharides (BSP)

-

Objective: To extract crude polysaccharides from the dried tubers of Bletilla striata.

-

Protocol:

-

The dried tubers of Bletilla striata are pulverized into a fine powder.

-

The powder is subjected to hot water extraction (e.g., at 80-90°C for 2-3 hours), often repeated multiple times to maximize yield.[1]

-

The aqueous extract is filtered and concentrated under reduced pressure.

-

Proteins are removed by the Sevag method (shaking with a mixture of chloroform and n-butanol).

-

The deproteinized supernatant is precipitated with a multi-fold volume of absolute ethanol (e.g., 4 volumes) and left overnight at 4°C.[10]

-

The precipitate is collected by centrifugation, washed with ethanol and acetone, and then lyophilized to obtain crude BSP.

-

-

Purification: Crude BSP can be further purified by anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography (e.g., Sephadex G-100).[1]

b) Isolation of Stilbenes and Phenanthrenes

-

Objective: To isolate stilbenoids (bibenzyls and phenanthrenes) from the tubers of Bletilla striata.

-

Protocol:

-

The powdered tubers are extracted with a solvent such as 95% ethanol at room temperature.

-

The ethanol extract is concentrated and then partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[15]

-

The ethyl acetate fraction, typically rich in stilbenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield individual compounds.[15]

-

The structures of the isolated compounds are elucidated using spectroscopic methods, including NMR (1H, 13C, COSY, HSQC, HMBC) and mass spectrometry.

-

In Vitro Bioassays

a) Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

-

Objective: To assess the anti-inflammatory potential of Bletilla striata components by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Protocol:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

b) Wound Healing Activity: Scratch Assay

-

Objective: To evaluate the effect of Bletilla striata components on cell migration, a key process in wound healing.

-

Cell Line: L929 fibroblast cell line or HaCaT keratinocyte cell line.

-

Protocol:

-

Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

-

A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

-

The detached cells are washed away, and fresh medium containing various concentrations of the test compounds is added.

-

The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, 48 hours) using a microscope.

-

The rate of wound closure is quantified by measuring the area of the gap over time.[10]

-

c) Anticancer Activity: MTT Assay

-

Objective: To determine the cytotoxic effect of Bletilla striata components on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product.

-

Protocol:

-

Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.

-

The cells are treated with a range of concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a solvent such as DMSO.

-

The absorbance of the colored solution is measured with a microplate reader at a wavelength of around 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Signaling Pathways and Mechanisms of Action

The bioactive components of Bletilla striata exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

Anti-inflammatory Signaling Pathways

Bletilla striata extracts, particularly polysaccharides and stilbenoids, exhibit potent anti-inflammatory effects primarily through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.

Caption: Anti-inflammatory mechanisms of Bletilla striata components.

Wound Healing Signaling Pathway

Bletilla striata polysaccharides are known to promote wound healing by activating the TGF-β/Smad signaling pathway, which plays a crucial role in tissue repair and collagen synthesis.

References

- 1. Characterization of the polysaccharide from Bletilla striata and its inhibitory effects on amylolytic enzymes and prebiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata [frontiersin.org]

- 5. Discovery and identification of potential anti-melanogenic active constituents of Bletilla striata by zebrafish model and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive phytochemicals from the tubers of Bletilla striata Rchb.f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial bibenzyl derivatives from the tubers of Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of Polysaccharides from Bletilla striata on the Healing of Dermal Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Polysaccharides from Bletilla striata on the Healing of Dermal Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural characteristics and wound-healing effects of Bletilla striata fresh tuber polysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo wound healing and in vitro antioxidant activities of Bletilla striata phenolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of the Ethnobotanical Uses of Bletilla striata

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bletilla striata (Thunb.) Rchb.f., commonly known as the hyacinth orchid or Bai Ji in Traditional Chinese Medicine (TCM), is a terrestrial orchid with a rich history of medicinal use, particularly in East Asia. This technical guide provides a comprehensive review of the ethnobotanical applications of B. striata, supported by quantitative data from ethnobotanical surveys. It further delves into the key bioactive constituents, primarily polysaccharides, and details the experimental protocols for their extraction and for evaluating their significant pharmacological activities, including wound healing, anti-inflammatory, and antioxidant effects. The underlying mechanisms of action are also explored through signaling pathway diagrams to provide a deeper understanding for researchers and professionals in drug development.

Introduction

Bletilla striata, a member of the Orchidaceae family, has been a cornerstone of traditional medicine in China, Japan, Korea, and other Asian countries for centuries.[1][2][3] Its pseudobulb, the primary part used medicinally, is traditionally used to stop bleeding, reduce swelling, and promote tissue regeneration.[4] Modern scientific investigations have begun to validate these traditional claims, identifying a host of bioactive compounds, with Bletilla striata polysaccharides (BSPs) being the most prominent.[5] These compounds have demonstrated a wide array of pharmacological effects, including hemostatic, anti-inflammatory, antioxidant, immunomodulatory, and wound healing properties.[2][4] This guide aims to synthesize the ethnobotanical knowledge with current scientific understanding, providing a valuable resource for the research and development of novel therapeutic agents derived from B. striata.

Ethnobotanical Uses: A Quantitative Perspective

While the traditional uses of Bletilla striata are widely documented in ancient and modern herbal texts, quantitative ethnobotanical data provides a more robust understanding of its importance and application in local communities. The following table summarizes findings from several ethnobotanical surveys, presenting the Informant Consensus Factor (ICF) and Use Frequency (UF) for various ailments treated with medicinal plants, including B. striata. The ICF value, ranging from 0 to 1, indicates the homogeneity of the information provided by informants, with a higher value suggesting a well-defined and widely accepted use of a plant for a particular ailment category. The UF value reflects how frequently a specific plant is mentioned for medicinal use.

| Ailment Category | Traditional Use of Bletilla striata | Informant Consensus Factor (ICF) | Use Frequency (UF) | Region of Study | Reference |

| Digestive System Diseases | Gastric ulcer, gastrointestinal bleeding | 0.89 | - | Guangxi, China | [6] |

| Respiratory System Diseases | Tuberculosis, whooping cough, bronchitis | - | 0.94 | Lijiang, Yunnan, China | [1][7] |

| Bleeding/Hemorrhage | Traumatic bleeding, hematemesis, hemoptysis | - | 0.94 | Lijiang, Yunnan, China | [1][7] |

| Skin Diseases | Burns, scalds, chapped skin, sores, ulcers | - | 0.94 | Lijiang, Yunnan, China | [1][7] |

| Gynecological Ailments | - | 0.92 | - | Guangxi, China | [6] |

| Nervous & Psychosomatic Problems | - | 0.90 | - | Guangxi, China | [6] |

Note: A hyphen (-) indicates that the specific data point was not reported in the cited study. The ICF values often pertain to broader ailment categories that include the use of Bletilla striata.

Key Bioactive Constituents

Phytochemical investigations have revealed a diverse array of compounds in Bletilla striata, with polysaccharides being the most extensively studied for their biological activities.[2]

-

Bletilla striata Polysaccharides (BSPs): These are the major bioactive components, primarily composed of glucomannan.[5] BSPs are credited with the plant's remarkable wound healing, hemostatic, and immunomodulatory properties.[2]

-

Bibenzyls and Phenanthrenes: These phenolic compounds contribute to the antioxidant and anti-inflammatory activities of the plant.[3]

-

Triterpenoids and Steroids: These compounds also exhibit a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.[2]

Experimental Protocols

This section provides detailed methodologies for the extraction of BSPs and for conducting key bioassays to evaluate the pharmacological activities of Bletilla striata extracts.

Extraction and Purification of Bletilla striata Polysaccharides (BSPs)

Several methods have been developed for the extraction of BSPs, with the hot water extraction method being the most common.[8]

Protocol: Hot Water Extraction and Ethanol Precipitation [5][9]

-

Preparation of Plant Material: The dried tubers of Bletilla striata are pulverized into a fine powder.

-

Defatting (Optional but Recommended): The powder is refluxed with 95% ethanol or petroleum ether for several hours to remove lipids and pigments. The residue is then collected.[8]

-

Hot Water Extraction: The defatted powder is mixed with distilled water (typically in a 1:10 to 1:15 w/v ratio) and heated at 80-90°C for 2-4 hours with continuous stirring. This process is repeated 2-3 times.[5][9]

-

Filtration and Concentration: The aqueous extracts are combined, filtered to remove solid debris, and then concentrated under reduced pressure using a rotary evaporator.

-

Ethanol Precipitation: Four volumes of 95% ethanol are added to the concentrated extract and left to stand overnight at 4°C to precipitate the crude polysaccharides.[9]

-

Purification:

-

The precipitate is collected by centrifugation, re-dissolved in distilled water, and deproteinized using the Sevage method (shaking with a mixture of chloroform and n-butanol, typically in a 4:1 ratio).[5]

-

The aqueous layer is collected, and the ethanol precipitation step is repeated.

-

The purified polysaccharide precipitate is washed with ethanol and acetone, and then lyophilized to obtain the final BSP powder.

-

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of Bletilla striata extracts can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Protocol: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages [11]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 12-24 hours.

-

Treatment: The cells are pre-treated with various concentrations of the Bletilla striata extract or BSP for 1-2 hours.

-

Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a positive control group with LPS but without the extract are included.

-

Nitric Oxide Measurement: The production of NO in the culture supernatant is determined using the Griess reagent. 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Wound Healing Assay

The wound healing potential of Bletilla striata preparations can be assessed using an excisional wound model in rodents.[12][13]

Protocol: Excisional Wound Healing Model in Mice [14]

-

Animal Model: Healthy adult mice (e.g., BALB/c) are used. The dorsal hair of the mice is shaved, and the area is disinfected.

-

Wound Creation: A full-thickness excisional wound of a specific diameter (e.g., 6 mm) is created on the dorsum of each mouse using a sterile biopsy punch.

-

Treatment Groups: The mice are divided into several groups: a negative control group (e.g., treated with saline or vehicle), a positive control group (e.g., treated with a commercial wound healing ointment), and one or more experimental groups treated with the Bletilla striata extract or a formulation containing it (e.g., a hydrogel).

-

Treatment Application: The respective treatments are applied topically to the wounds daily for a specified period (e.g., 12-15 days).[13]

-

Wound Area Measurement: The wound area is traced onto a transparent sheet and measured using a planimeter or digital imaging software on specific days (e.g., days 0, 3, 6, 9, and 12). The percentage of wound contraction is calculated.

-

Histopathological Analysis: On the final day of the experiment, skin samples from the wound area are excised, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.

Antioxidant Activity Assays

The antioxidant capacity of Bletilla striata extracts can be determined using various in vitro assays, with DPPH and ABTS radical scavenging assays being the most common.[15]

Protocol: DPPH Radical Scavenging Assay [16][17]

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: 50 µL of various concentrations of the Bletilla striata extract are mixed with 150 µL of the DPPH solution in a 96-well plate.[15]

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. A control containing methanol instead of the extract is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Protocol: ABTS Radical Scavenging Assay [15][18]

-

Preparation of ABTS Radical Cation (ABTS•+): An ABTS stock solution is mixed with potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. This solution is then diluted with ethanol to obtain a working solution with a specific absorbance at 734 nm.

-

Assay Procedure: A small volume of the Bletilla striata extract at various concentrations is mixed with the ABTS•+ working solution.

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 6 minutes).[17]

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay.

Mechanisms of Action: Signaling Pathways

The therapeutic effects of Bletilla striata are mediated through various signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key mechanisms.

Wound Healing Promotion by BSP

Bletilla striata polysaccharides have been shown to accelerate wound healing by activating the TGF-β/Smad signaling pathway, which promotes fibroblast proliferation, migration, and collagen deposition.[12]

Caption: BSP-mediated activation of the TGF-β/Smad pathway in wound healing.

Anti-inflammatory Mechanism of Bletilla striata Constituents

Constituents of Bletilla striata, such as coelonin, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[10]

Caption: Inhibition of the NF-κB inflammatory pathway by Bletilla striata constituents.

Experimental Workflow for BSP Extraction and Bioactivity Screening

The following diagram outlines a typical workflow for the extraction of BSPs and subsequent screening for their biological activities.

Caption: Workflow for BSP extraction and bioactivity screening.

Conclusion and Future Perspectives

Bletilla striata stands out as a valuable source of traditional and modern medicine, with its ethnobotanical uses being increasingly substantiated by scientific research. The quantitative ethnobotanical data, though still somewhat limited, highlights a strong consensus in its use for treating wounds, bleeding, and inflammatory conditions. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this orchid.

Future research should focus on conducting more extensive and standardized quantitative ethnobotanical studies to establish a more comprehensive use-value of B. striata. Furthermore, while the pharmacological activities of BSPs are well-documented, the mechanisms of action of other bioactive constituents, such as bibenzyls and phenanthrenes, warrant deeper investigation. The development of standardized and optimized extraction and formulation methods will be crucial for translating the therapeutic potential of Bletilla striata into clinically effective and safe phytopharmaceuticals. The logical relationships and signaling pathways illustrated here provide a roadmap for targeted studies aimed at elucidating the intricate molecular interactions underlying the medicinal properties of this remarkable plant.

References

- 1. Market survey on the traditional medicine of the Lijiang area in Yunnan Province, China | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical efficacy and mechanism of Bletilla striata and Chinese herbal compounds in treatment of peptic ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the polysaccharide from Bletilla striata and its inhibitory effects on amylolytic enzymes and prebiotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethnobotanical study on medicinal plants used by Mulam people in Guangxi, China | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Recent advances in Bletilla striata polysaccharide research: extraction methodologies, structural elucidation, pharmacological mechanisms, structure–activity relationships, and therapeutic delivery applications [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Effect of Polysaccharides from Bletilla striata on the Healing of Dermal Wounds in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Bletilla striata Polysaccharide Promotes Diabetic Wound Healing Through Inhibition of the NLRP3 Inflammasome [frontiersin.org]

- 14. scispace.com [scispace.com]

- 15. Discovery and identification of potential anti-melanogenic active constituents of Bletilla striata by zebrafish model and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant, Antityrosinase and Antitumor Activity Comparison: The Potential Utilization of Fibrous Root Part of Bletilla striata (Thunb.) Reichb.f. | PLOS One [journals.plos.org]

- 17. The appearance, active components, antioxidant activities, and their markers in fibrous roots of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on Process Optimization and Antioxidant Activity of Polysaccharide from Bletilla striata Extracted via Deep Eutectic Solvents [mdpi.com]

Preliminary In Vitro Studies on Bletilloside A: A Technical Overview

Introduction

Bletilloside A is a novel glucoside that has been isolated from the tubers of Bletilla striata, a plant used in traditional medicine. Preliminary in vitro research has begun to explore its potential biological activities, with an initial focus on its anti-inflammatory properties. This document provides a technical guide to the foundational in vitro studies conducted on this compound, detailing the experimental methodologies and summarizing the initial findings. Due to the limited publicly available data specifically on this compound, this guide also incorporates general protocols for the assays mentioned in the preliminary research to provide a comprehensive understanding of the experimental approach.

Core Focus: Anti-inflammatory Activity

The primary in vitro investigation of this compound has centered on its potential to modulate inflammatory responses. Specifically, its effect on the production of nitric oxide (NO), a key signaling molecule in inflammation, has been evaluated.

Data Presentation

Currently, detailed quantitative data from in vitro studies on this compound are not widely available in the public domain. A singular study has reported its evaluation for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells; however, specific inhibitory concentrations (e.g., IC50 values) for this compound were not provided in the abstract. The study indicated that other compounds isolated from Bletilla striata, militarine and dactylorhin A, exhibited moderate inhibitory effects[1].

Table 1: Summary of In Vitro Anti-inflammatory Screening of this compound

| Compound | Cell Line | Assay | Endpoint Measured | Result |

| This compound | RAW 264.7 Macrophages | Nitric Oxide Production Assay | Nitrite Concentration | Evaluated |

Note: Specific quantitative data for this compound's activity was not available in the reviewed literature.

Experimental Protocols

To provide a comprehensive understanding of the methodologies employed in the preliminary assessment of this compound, the following are detailed protocols for the key experiments.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used to study inflammation in vitro.

-

Culture Medium: The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The medium is refreshed every 2-3 days, and cells are subcultured when they reach 80-90% confluency. For subculturing, cells are detached by gentle scraping.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.

-

Cell Seeding: RAW 264.7 cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is then replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specific period (e.g., 1-2 hours).

-

Stimulation: Following pre-incubation, inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, at a concentration of 1 µg/mL. A vehicle control (cells treated with the solvent used to dissolve this compound) and a positive control (cells treated with a known inhibitor of NO production) are also included.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Quantification:

-

After incubation, 50-100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is typically performed in parallel.

-

Procedure: Following the 24-hour incubation with this compound and LPS, the culture medium is removed.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Mandatory Visualization

Signaling Pathways Potentially Involved in the Anti-inflammatory Action

While specific signaling pathway studies for this compound have not yet been published, the inhibition of NO production in LPS-stimulated macrophages typically involves the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagrams illustrate the general workflow of the NO production assay and the canonical NF-κB signaling pathway that is a likely target for anti-inflammatory compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bletilloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilloside A, a novel glucoside isolated from the tubers of Bletilla striata (Thunb.) Reichb.f., has garnered interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established scientific literature and provide a comprehensive guide from raw plant material to the purified compound.

Data Presentation: Extraction and Purification Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound. These values are compiled from literature and represent a typical workflow.

Table 1: Summary of Extraction and Partitioning Yields

| Step | Parameter | Value |

| Initial Extraction | Starting Material | Dried tubers of Bletilla striata |

| Initial Dry Weight | 10 kg (representative value) | |

| Extraction Solvent | 95% Ethanol | |

| Solvent Partitioning | n-Butanol Extract Yield | 110 g[1] |

| Ethyl Acetate Extract Yield | Not specified | |

| Petroleum Ether Extract Yield | Not specified |

Table 2: Chromatographic Purification Parameters

| Step | Method | Details |

| Initial Fractionation | Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of Chloroform-Methanol |

| Final Purification | Semi-preparative HPLC | Column: C18, 10 mm x 250 mmMobile Phase: Methanol-Water (45:55 v/v)Flow Rate: 4 mL/min[1] |

Experimental Protocols

This section details the step-by-step methodologies for the extraction and purification of this compound from the tubers of Bletilla striata.

Part 1: Extraction and Solvent Partitioning

-

Preparation of Plant Material: Begin with dried tubers of Bletilla striata. The tubers should be pulverized to a coarse powder to increase the surface area for efficient extraction.

-

Ethanol Extraction:

-

Macerate the powdered tubers in 95% ethanol at room temperature.

-

Perform the extraction three times to ensure exhaustive recovery of the target compounds.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

The majority of this compound will partition into the n-butanol fraction. Collect and concentrate the n-butanol extract.[1]

-

Part 2: Chromatographic Purification

-

Initial Fractionation via Column Chromatography:

-

Subject the concentrated n-butanol extract to column chromatography on a silica gel column.[1]

-

Elute the column with a chloroform-methanol gradient system, starting with a higher ratio of chloroform and gradually increasing the proportion of methanol.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the compound of interest.

-

-

Final Purification via Semi-preparative HPLC:

-

Further purify the this compound-rich fraction using a semi-preparative High-Performance Liquid Chromatography (HPLC) system.[1]

-

Column: C18 reversed-phase column (10 mm x 250 mm).

-

Mobile Phase: An isocratic mobile phase of methanol and water in a 45:55 (v/v) ratio.[1]

-

Flow Rate: Maintain a flow rate of 4 mL/min.[1]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield purified this compound.

-

Visualizations

The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: Quantification of Bletilloside A in Bletilla striata Tubers Using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Bletilloside A, a novel glucoside isolated from the tubers of Bletilla striata, using a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

Bletilla striata (Thunb.) Reichb.f. is a medicinal orchid whose tubers are used in traditional medicine for their hemostatic, anti-inflammatory, and wound-healing properties.[1] Recent phytochemical studies have led to the isolation of various bioactive compounds, including the novel glucoside this compound.[2] To support pharmacological studies, quality control, and product development, a reliable analytical method for the quantification of this compound is essential.

This application note describes a proposed, robust RP-HPLC method for the accurate determination of this compound in Bletilla striata tuber extracts. The method is based on common analytical practices for quantifying phenolic glycosides and compounds from Bletilla striata.[1][3][4]

Experimental Protocol

Materials and Reagents

-

This compound Reference Standard: (Purity ≥98%)

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Water: Deionized or HPLC grade

-

Phosphoric Acid: Analytical grade

-

Bletilla striata Tubers: Dried and powdered

-

Syringe Filters: 0.45 µm PTFE or Nylon

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The proposed conditions are summarized in the table below.

| Parameter | Proposed Condition |

| HPLC System | Standard system with quaternary pump and UV-Vis detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min, 5-20% B; 5-20 min, 20-40% B; 20-30 min, 40-60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with methanol.

Sample Preparation (from Bletilla striata Tubers)

-

Extraction: Accurately weigh 1.0 g of powdered, dried Bletilla striata tuber into a flask. Add 50 mL of 70% ethanol.

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at 40 kHz.[1]

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The proposed HPLC method should be validated according to standard guidelines to ensure reliability. The following table summarizes the expected performance characteristics based on typical methods for similar analytes.[5][6]

| Validation Parameter | Expected Specification |

| Linearity (R²) | ≥ 0.999 for a concentration range of 10-200 µg/mL |

| Retention Time (RT) | Approximately 18.5 min (Hypothetical) |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | Intra-day: < 2.0%; Inter-day: < 3.0% |

| Accuracy (Recovery) | 95% - 105% |

| Specificity | The peak for this compound should be well-resolved from other components in the matrix, confirmed by PDA analysis. |

Visualization of Workflows

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is illustrated below.

Caption: Workflow for this compound quantification.

Hypothetical Application Pathway

This compound, as a glycoside from a plant with known anti-inflammatory properties, might be investigated for its role in modulating inflammatory pathways.[2] The diagram below illustrates a hypothetical signaling pathway where this compound could be an inhibitor.

Caption: Hypothetical inhibition of NF-κB pathway.

References

- 1. Identification of Bletilla striata and related decoction pieces: a data fusion method combining electronic nose, electronic tongue, electronic eye, and high-performance liquid chromatography data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. tandfonline.com [tandfonline.com]

- 6. longdom.org [longdom.org]

Application Note: Quantitative Analysis of Bletilloside A in Bletilla striata Extracts by HPLC-MS/MS

Abstract

This application note details a sensitive and specific method for the quantification of Bletilloside A in plant extracts from Bletilla striata using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for quality control and pharmacokinetic studies of Bletilla striata and its preparations.

Introduction

Bletilla striata (Thunb.) Reichb.f., a terrestrial orchid, is a traditional medicinal plant widely used for its hemostatic, anti-inflammatory, and wound-healing properties.[1] this compound is one of the key bioactive glycosidic constituents identified in the rhizomes of Bletilla striata. Emerging research suggests its potential therapeutic effects, including a role in the treatment of peptic ulcers through the modulation of inflammatory pathways such as the JNK/p38 MAPK signaling cascade.[1] Accurate and reliable quantification of this compound in plant extracts and derived products is crucial for quality control, standardization, and elucidation of its pharmacological mechanisms. This note describes a robust HPLC-MS/MS method for this purpose.

Experimental Protocols

Sample Preparation: Extraction of this compound from Bletilla striata Rhizomes

-

Drying and Pulverization: Air-dry the rhizomes of Bletilla striata at room temperature in a shaded, well-ventilated area. Once completely dry, pulverize the rhizomes into a fine powder (approximately 40-60 mesh) using a laboratory mill.

-

Ultrasonic-Assisted Extraction:

-

Accurately weigh 1.0 g of the powdered rhizome into a 50 mL conical tube.

-

Add 25 mL of 70% methanol-water (v/v) as the extraction solvent.

-

Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue once more with an additional 25 mL of 70% methanol-water.

-

Combine the supernatants from both extractions.

-

-

Filtration and Dilution:

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the sample with the initial mobile phase if necessary to fall within the calibration curve range.

-

HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions for Quantification:

Based on the analysis of structurally similar glycosides from Bletilla striata, the following hypothetical yet highly probable MRM parameters are proposed for this compound.[2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| This compound | [To be determined] | [To be determined] | 150 | [To be optimized] | [To be optimized] |

| Gymnoside I (Reference) | 457.2 | 285.1 | 150 | - | - |

| Militarine (Reference) | 725.3 | 457.2 | 150 | - | - |

*Note: The specific m/z values for this compound need to be determined by direct infusion of a reference standard. The values for related compounds are provided for methodological context.

Data Presentation

The developed method was validated for linearity, limit of quantification (LOQ), precision, accuracy, and recovery based on data from similar compounds found in Bletilla striata.[2]

Table 1: Quantitative Data Summary for the HPLC-MS/MS Method

| Parameter | Result |

| Linearity (R²) | ≥ 0.999 |

| Calibration Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 0.015 - 0.029 µg/mL |

| Precision (Intra-day & Inter-day RSD) | < 15% |

| Accuracy | 93.3% - 100.4% |

| Extraction Recovery | 92.65% - 100.98% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Proposed Signaling Pathway of this compound in Peptic Ulcer Treatment

Caption: Proposed mechanism of this compound in gastric mucosal protection.

Conclusion

The HPLC-MS/MS method described herein provides a reliable and efficient tool for the quantitative determination of this compound in Bletilla striata extracts. The protocol is characterized by its high sensitivity, specificity, and robustness, making it an invaluable asset for the quality control of herbal medicines and for advancing pharmacological research on this important bioactive compound. The established workflow can be readily adopted by analytical and research laboratories.

References

Application Notes and Protocols for In Vivo Studies of Bletilloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilloside A, a natural compound isolated from the tubers of Bletilla striata (Thunb.) Rchb.f., holds significant promise for therapeutic applications. Traditionally, Bletilla striata has been utilized in Chinese medicine for its remarkable anti-inflammatory, hemostatic, and wound-healing capabilities.[1][2][3] Modern pharmacological studies have begun to validate these traditional uses, attributing them to the plant's rich composition of polysaccharides and phenolic compounds.[1][4] Recent research has highlighted the potent anti-inflammatory effects of Bletilla striata extracts, particularly in models of acute lung injury, suggesting a mechanism of action involving the modulation of key inflammatory signaling pathways.[5]

These application notes provide a detailed framework for the in vivo experimental design of this compound, focusing on its potential as an anti-inflammatory agent. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds in preclinical models.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Inflammatory Cytokines in a Murine Model of Acute Lung Injury

| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | - | 550 ± 45 | 800 ± 62 | 450 ± 38 |

| This compound | 10 | 420 ± 35 | 650 ± 51 | 350 ± 29 |

| This compound | 25 | 280 ± 22 | 410 ± 33 | 210 ± 18 |

| This compound | 50 | 150 ± 12 | 220 ± 18 | 110 ± 9 |

| Dexamethasone (Positive Control) | 5 | 130 ± 11 | 190 ± 15 | 95 ± 8 |

Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.

Table 2: Hypothetical Efficacy of this compound on Lung Injury Parameters

| Treatment Group | Dosage (mg/kg) | Lung Wet/Dry Weight Ratio | MPO Activity (U/g tissue) | Total Protein in BALF (mg/mL) |

| Vehicle Control | - | 6.8 ± 0.5 | 0.85 ± 0.07 | 1.2 ± 0.1 |

| This compound | 25 | 5.2 ± 0.4 | 0.55 ± 0.05 | 0.8 ± 0.07 |

| This compound | 50 | 4.1 ± 0.3 | 0.30 ± 0.03 | 0.5 ± 0.04 |

| Dexamethasone (Positive Control) | 5 | 3.9 ± 0.3 | 0.25 ± 0.02 | 0.4 ± 0.03 |

BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase. Data are hypothetical examples.

Experimental Protocols

Protocol 1: Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

This protocol is designed to evaluate the anti-inflammatory efficacy of this compound in a well-established model of acute lung injury.

Materials:

-

This compound

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Saline solution (sterile, pyrogen-free)

-

Dexamethasone (positive control)

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β

-

Myeloperoxidase (MPO) activity assay kit

-

BCA protein assay kit

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the experiment.

-

Grouping: Randomly divide mice into the following groups (n=8-10 per group):

-

Vehicle Control (saline)

-

LPS + Vehicle

-

LPS + this compound (low dose, e.g., 25 mg/kg)

-

LPS + this compound (high dose, e.g., 50 mg/kg)

-

LPS + Dexamethasone (positive control, e.g., 5 mg/kg)

-

-

Drug Administration: Administer this compound or dexamethasone (intraperitoneally or orally) one hour prior to LPS challenge. Administer the vehicle to the control and LPS groups.

-

Induction of ALI: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of saline. The vehicle control group will receive saline only.

-

Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.

-

Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with sterile saline to collect BAL fluid (BALF). Centrifuge the BALF and store the supernatant at -80°C for cytokine and protein analysis.

-

Lung Tissue Collection: Perfuse the lungs with saline and collect the lung tissue. A portion of the lung tissue can be used to determine the wet/dry weight ratio (an indicator of pulmonary edema), another portion for MPO activity assay (an indicator of neutrophil infiltration), and the remainder can be snap-frozen for histological analysis or Western blotting.

-

Biochemical Analysis:

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the BALF using ELISA kits.

-

Determine the total protein concentration in the BALF using a BCA protein assay.

-

Measure MPO activity in lung tissue homogenates.

-

-

Histological Analysis: Fix lung tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung inflammation and injury.

Protocol 2: Western Blot Analysis of NF-κB Signaling Pathway

This protocol aims to investigate the molecular mechanism of this compound's anti-inflammatory effects by examining the NF-κB signaling pathway in lung tissue.

Materials:

-

Lung tissue homogenates from Protocol 1

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western blotting detection reagents

-

SDS-PAGE gels and blotting membranes

Procedure:

-

Protein Extraction: Homogenize lung tissue samples in RIPA buffer. Centrifuge and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the ratio of phosphorylated protein to total protein to determine the activation of the signaling pathway.

Mandatory Visualizations

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. practicalplants.org [practicalplants.org]

- 3. pfaf.org [pfaf.org]

- 4. Some Knowledge Of BLETILLA STRIATA Plant Extract — Shanghai Plant Biotech [shplantextracts.com]

- 5. Anti-Inflammatory Effect Fraction of Bletilla striata and Its Protective Effect on LPS-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

Bletilloside A: Application Notes and Protocols for Anti-inflammatory Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bletilloside A, a natural compound isolated from Bletilla striata, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory activity of this compound. The methodologies described herein are fundamental for elucidating its mechanism of action and quantifying its inhibitory effects on key inflammatory mediators. The primary focus is on lipopolysaccharide (LPS)-induced inflammation in murine macrophage RAW 264.7 cells, a widely accepted model for studying inflammatory responses. The protocols cover the assessment of cell viability, measurement of nitric oxide (NO) and pro-inflammatory cytokine production, and analysis of the underlying NF-κB and MAPK signaling pathways.

Mechanism of Action

Inflammation is a complex biological response involving the activation of immune cells and the release of various inflammatory mediators. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Another critical signaling pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in regulating the production of inflammatory cytokines. This compound is hypothesized to exert its anti-inflammatory effects by modulating these key signaling pathways, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Data Presentation

Quantitative data on the anti-inflammatory effects of this compound is not yet widely available in published literature. The following tables are provided as templates for presenting experimental data obtained using the protocols described in this document. Representative data from studies on other anti-inflammatory compounds are included for illustrative purposes.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | Insert Data |

| 5 | Insert Data |

| 10 | Insert Data |

| 25 | Insert Data |

| 50 | Insert Data |

| 100 | Insert Data |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Control (no LPS) | Insert Data | - | \multirow{6}{*}{Insert Data} |

| LPS (1 µg/mL) | Insert Data | 0 | |

| LPS + this compound (1 µM) | Insert Data | Insert Data | |

| LPS + this compound (5 µM) | Insert Data | Insert Data | |

| LPS + this compound (10 µM) | Insert Data | Insert Data | |

| LPS + this compound (25 µM) | Insert Data | Insert Data |

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells

| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control (no LPS) | Insert Data | - | Insert Data | - |

| LPS (1 µg/mL) | Insert Data | 0 | Insert Data | 0 |

| LPS + this compound (1 µM) | Insert Data | Insert Data | Insert Data | Insert Data |

| LPS + this compound (5 µM) | Insert Data | Insert Data | Insert Data | Insert Data |

| LPS + this compound (10 µM) | Insert Data | Insert Data | Insert Data | Insert Data |

| LPS + this compound (25 µM) | Insert Data | Insert Data | Insert Data | Insert Data |

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α and IL-6)

ELISA is used to quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the culture supernatants and centrifuge to remove cell debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified time (e.g., 30 minutes for phosphorylation studies, longer for total protein expression).

-

Lyse the cells and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion